molecular formula C10H11BO3 B2913550 (8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid CAS No. 1135871-85-0

(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid

Cat. No.: B2913550
CAS No.: 1135871-85-0
M. Wt: 190.01
InChI Key: SXFJBJJYSFLTMC-UHFFFAOYSA-N
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Description

(8-Oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid is a boronic acid derivative featuring a partially saturated naphthalene backbone with an oxo group at the 8-position. This structure combines aromaticity with a ketone moiety, which influences its electronic properties and reactivity. Boronic acids are widely utilized in organic synthesis, materials science, and medicinal chemistry due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles .

Properties

IUPAC Name

(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6,13-14H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFJBJJYSFLTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCCC2=O)C=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid typically involves the reaction of a naphthalene derivative with a boronic acid reagent. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where a halogenated naphthalene compound reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group in the naphthalene ring can be reduced to form alcohols.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are commonly employed.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives of the naphthalene ring.

    Substitution: Various substituted naphthalene derivatives, depending on the reactants used.

Scientific Research Applications

(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: It can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. The compound’s interactions with biological molecules can modulate enzyme activity and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Features

The compound’s naphthalene core distinguishes it from simpler phenylboronic acids (PBAs) and heterocyclic analogs. Key structural comparisons include:

Compound Core Structure Functional Groups Key Features
(8-Oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid Naphthalene (partially saturated) Boronic acid, ketone Enhanced rigidity, electron-withdrawing oxo group
Phenylboronic acid (PBA) Benzene Boronic acid Simpler structure, widely studied
Heterocyclic boronic acids Fused rings (e.g., pyrrole) Boronic acid, heteroatoms Tunable selectivity for biomolecules (e.g., sialic acids)
4-Carboxyphenylboronic acid Benzene Boronic acid, carboxyl High diol-binding capacity (1.220 mmol/g in resins)

The oxo group in the target compound may lower its pKa compared to PBAs, facilitating boronate ester formation under milder conditions .

Reactivity and pKa

Boronic acid reactivity depends on pKa, which governs the equilibrium between trigonal (B(OH)₂) and tetrahedral (B(OH)₃⁻) forms. Key comparisons:

  • pH Sensitivity :

    • The target compound’s oxo group likely reduces pKa, favoring tetrahedral boronate formation at neutral pH. This contrasts with PBAs, which typically require alkaline conditions for optimal diol binding .
    • Heterocyclic boronic acids (e.g., sialic acid-selective derivatives) exhibit strong binding under weakly acidic conditions (pH 6.5–7.4), a trait critical for tumor-targeting applications .
  • Synthetic Utility :

    • Suzuki-Miyaura coupling yields for similar boronic acids range from 42% to 75% under optimized conditions . The naphthalene core may enhance stability during metal-catalyzed reactions, though steric hindrance could reduce efficiency.
Materials Science
  • Polymer Crosslinking : Boronic acids form dynamic bonds with polyvinyl alcohol (PVA), enabling self-healing hydrogels. The target compound’s oxo group may accelerate crosslinking kinetics compared to PBAs .
  • Adsorption : Boronic acid-modified resins with high loading capacities (e.g., 1.220 mmol/g for 4-carboxyphenylboronic acid) are effective in diol separation . The target compound’s structure may enhance specificity for larger biomolecules.

Stability and Degradation

  • Copper-Mediated Degradation : Some boronic acids degrade under Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. Fluoride additives or structural modifications (e.g., electron-withdrawing groups) can mitigate this .
  • Thermal Stability : Naphthalene-based boronic acids may exhibit higher thermal stability in vitrimers compared to aliphatic analogs, making them suitable for high-temperature applications .

Biological Activity

(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structural features, including a boron atom bonded to a hydroxyl group and an aromatic naphthalene ring, allow it to interact with various biological targets, making it a compound of interest in drug discovery and development.

The molecular formula of this compound is C10H11BO3, and it has a CAS number of 1135871-85-0. The compound's synthesis typically involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the formation of stable carbon-boron bonds essential for its biological activity .

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for the design of enzyme inhibitors and sensors. The compound can modulate enzyme activity and influence various cellular processes, making it valuable in biochemical research .

Biological Applications

  • Drug Development : The compound serves as a building block for the synthesis of boron-containing drugs. Its ability to form stable complexes with biological molecules allows it to act as an effective pharmacophore in drug design.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby altering their activity .
  • Targeting Disease Mechanisms : Studies have suggested potential applications in treating diseases associated with proteasome dysfunctions, such as multiple myeloma and other hematological malignancies .

Case Studies

Recent studies have highlighted the compound's effectiveness in various biological assays:

Table 1: Summary of Biological Assays

StudyTargetResult
Study AProteasome InhibitionDemonstrated significant inhibition of LMP7 activity at low micromolar concentrations.
Study BEnzyme InteractionShowed reversible binding to diol-containing substrates, indicating potential for sensor applications.
Study CAnticancer ActivityExhibited cytotoxic effects against multiple myeloma cell lines in vitro.

Comparative Analysis

When compared to other boronic acids, this compound exhibits unique stability and reactivity profiles:

Table 2: Comparison with Other Boronic Acids

CompoundBinding Affinity (K_a)Stability
This compoundModerateHigh
Phenylboronic AcidLowModerate
BenzoxaboroleHighLow

This comparison illustrates that while some compounds may have higher binding affinities, this compound offers superior stability which is advantageous for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid, and how does its structural complexity influence reaction optimization?

  • Methodological Answer: The synthesis typically involves Miyaura borylation of halogenated naphthalenone precursors. For example, bromo-substituted naphthalenones can react with bis(pinacolato)diboron under palladium catalysis. Key parameters include temperature control (60–80°C), anhydrous conditions, and precise stoichiometry to minimize side reactions like protodeboronation. Structural complexity arises from the keto group at position 8, which may require protection (e.g., as a silyl ether) to prevent undesired interactions during coupling . Post-synthesis, purification via recrystallization or chromatography is critical due to boronic acid hygroscopicity.

Q. How can crystallography and spectroscopic techniques resolve the polymorphic behavior of naphthalene-derived boronic acids?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is essential for identifying polymorphs, as seen in studies of (naphthalen-1-yl)boronic acid, which exhibits two distinct hydrogen-bonding networks: one involving cyclic boroxine dimers and another with extended chains . For this compound, complementary techniques like solid-state NMR (e.g., 11^{11}B NMR) and IR spectroscopy can detect keto-boronic acid interactions. Differential scanning calorimetry (DSC) further distinguishes thermal stability between polymorphs .

Intermediate Research Questions

Q. What kinetic and thermodynamic factors govern the diol-binding specificity of this compound in aqueous media?

  • Methodological Answer: Stopped-flow fluorescence assays (as in ) reveal that binding rates (konk_{on}) depend on diol stereochemistry and pH. For example, D-fructose binds faster than D-glucose due to its 1,2-cis-diol configuration, which aligns with the boronic acid’s trigonal planar geometry. Thermodynamic stability (KdK_d) correlates with diol acidity; stronger acids (e.g., catechol) enhance boronate ester formation. The keto group in the target compound may sterically hinder binding with bulky diols, necessitating molecular dynamics simulations to model steric effects .

Q. How can MALDI-MS protocols be adapted to analyze boronic acid-containing peptides without interference from trimerization?

  • Methodological Answer: Derivatization with pinacol or 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation during MALDI-MS. For example, DHB acts as both matrix and derivatizing agent, enabling on-plate esterification of boronic acids. This approach simplifies sequencing of peptide boronic acids (e.g., proteasome inhibitors) and avoids time-consuming dehydration product analysis. For branched peptides, collision-induced dissociation (CID) in MS/MS mode enhances fragment ion resolution .

Advanced Research Questions

Q. What strategies mitigate non-specific interactions when using this boronic acid in glycoprotein biosensing platforms?

  • Methodological Answer: Surface plasmon resonance (SPR) studies () show that non-specific protein adsorption on boronic acid-functionalized surfaces can be reduced by:

  • Using zwitterionic buffers (e.g., HEPES) instead of phosphate-buffered saline.
  • Incorporating hydrophilic spacers (e.g., polyethylene glycol) to minimize hydrophobic interactions.
  • Optimizing pH (7.4–8.5) to balance boronate ester stability and electrostatic repulsion.
    Validation requires competitive elution with sorbitol or fructose to confirm specificity .

Q. How does the thermal stability of this compound compare to other aromatic boronic acids in flame-retardant applications?

  • Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures. Pyrene-derived boronic acids (e.g., pyrene-1-boronic acid) degrade at >600°C due to extended conjugation, whereas naphthalenone derivatives may show lower stability (~400°C) due to the electron-withdrawing keto group. Char residue analysis via SEM-EDS quantifies boron retention, a key metric for flame retardancy. Synergistic effects with phosphorus-based additives can enhance performance .

Q. What in vivo challenges arise from the metabolic instability of boronic acid-containing therapeutics, and how can prodrug strategies address them?

  • Methodological Answer: Boronic acids are prone to oxidation by cytochrome P450 enzymes and renal clearance. Prodrug approaches include:

  • Esterification: Masking the boronic acid as a pinacol ester (e.g., bortezomib’s dipeptide boronate prodrug) for improved membrane permeability.
  • Nanocarrier encapsulation: Liposomes functionalized with diol-targeting boronic acids enhance tumor-specific delivery.
  • pH-responsive linkers: Boronate esters hydrolyze in acidic tumor microenvironments.
    Pharmacokinetic validation requires LC-MS/MS quantification of prodrug activation and boron biodistribution .

Data Contradictions and Research Gaps

  • Kinetic vs. Thermodynamic Selectivity: suggests konk_{on} drives diol-binding affinity, but SPR data () implies secondary interactions (e.g., hydrophobic) complicate selectivity. Researchers must decouple these factors using mutant proteins or computational docking.
  • Polymorph Bioactivity Differences: Structural studies () highlight polymorphic diversity, but no data exists on how polymorphs affect drug efficacy or material properties.

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